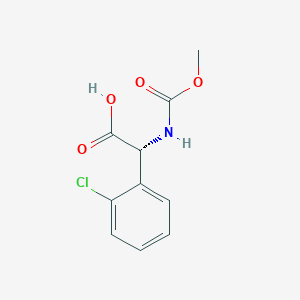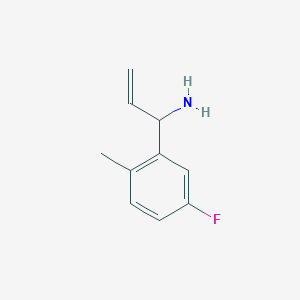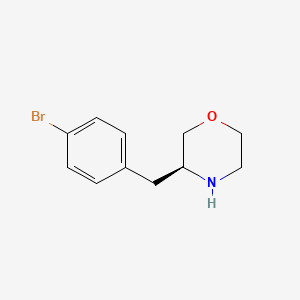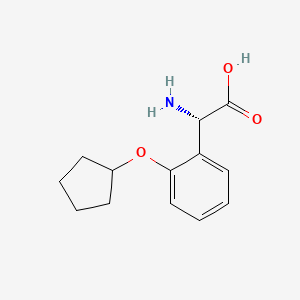
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(cyclopentyloxy)benzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 2-(cyclopentyloxy)benzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in research to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and cyclopentyloxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-phenylacetic acid: Lacks the cyclopentyloxy group, making it less hydrophobic.
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and binding properties.
Uniqueness
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid is unique due to the presence of the cyclopentyloxy group, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2-cyclopentyloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c14-12(13(15)16)10-7-3-4-8-11(10)17-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1 |
InChI 键 |
CLAVOUIOIFJLJJ-LBPRGKRZSA-N |
手性 SMILES |
C1CCC(C1)OC2=CC=CC=C2[C@@H](C(=O)O)N |
规范 SMILES |
C1CCC(C1)OC2=CC=CC=C2C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)
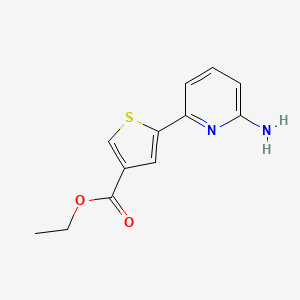

![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)

![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)

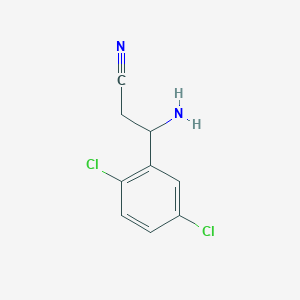

![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
